![molecular formula C16H19F2N5O3 B6440335 2-({1-[3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl]piperidin-4-yl}oxy)-5-methoxypyrimidine CAS No. 2549048-78-2](/img/structure/B6440335.png)
2-({1-[3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl]piperidin-4-yl}oxy)-5-methoxypyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound is a complex organic molecule that contains a pyrazole ring, a piperidine ring, and a pyrimidine ring. The molecule also contains a difluoromethyl group, which is a common functional group in medicinal chemistry due to its ability to modulate the physical-chemical properties of drug molecules .
Synthesis Analysis
Difluoromethylation is a key process in the synthesis of such compounds. It involves the formation of a bond between a carbon atom and a difluoromethyl group (CF2H). This process has seen significant advances in recent years, with the development of multiple reagents that can facilitate difluoromethylation .Chemical Reactions Analysis
The difluoromethylation process involves various types of reactions, including electrophilic, nucleophilic, radical, and cross-coupling methods. These reactions can be used to construct bonds between carbon atoms and the difluoromethyl group .Zukünftige Richtungen
Difluoromethylation is a field of research that has seen significant advances in recent years. Future research may focus on developing new reagents for difluoromethylation, improving the efficiency and selectivity of difluoromethylation reactions, and exploring the biological activity of difluoromethyl-containing compounds .
Wirkmechanismus
Target of Action
The primary target of the compound “2-({1-[3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl]piperidin-4-yl}oxy)-5-methoxypyrimidine” is Succinate Dehydrogenase (SDH) . SDH is a key enzyme in the citric acid cycle and the mitochondrial respiratory chain, playing a crucial role in ATP production.
Mode of Action
The compound acts by inhibiting the activity of Succinate Dehydrogenase (SDH) . It binds to the active site of the enzyme, preventing the conversion of succinate to fumarate, a critical step in the citric acid cycle. This inhibition disrupts the energy production in the cells, leading to cell death.
Biochemical Pathways
The compound affects the citric acid cycle and the mitochondrial respiratory chain . By inhibiting SDH, it disrupts the conversion of succinate to fumarate, leading to an accumulation of succinate and a deficiency of fumarate. This imbalance disrupts the citric acid cycle, leading to a decrease in ATP production. The inhibition of SDH also disrupts the flow of electrons in the mitochondrial respiratory chain, further decreasing ATP production and increasing the production of reactive oxygen species, which can cause oxidative damage to the cell.
Pharmacokinetics
Its bioavailability may be influenced by factors such as the route of administration, the presence of food in the stomach, and individual differences in metabolism .
Result of Action
The result of the compound’s action is the disruption of energy production in the cells, leading to cell death . This makes the compound effective as a fungicide, as it can kill fungal cells by disrupting their energy production.
Action Environment
The action, efficacy, and stability of the compound can be influenced by various environmental factors. For example, the pH of the environment can affect the compound’s solubility and therefore its bioavailability. Temperature can affect the compound’s stability and the rate of its metabolic reactions. The presence of other chemicals in the environment can also affect the compound’s action, as they may interact with the compound or compete with it for binding to its target .
Eigenschaften
IUPAC Name |
[3-(difluoromethyl)-1-methylpyrazol-4-yl]-[4-(5-methoxypyrimidin-2-yl)oxypiperidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19F2N5O3/c1-22-9-12(13(21-22)14(17)18)15(24)23-5-3-10(4-6-23)26-16-19-7-11(25-2)8-20-16/h7-10,14H,3-6H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SLMBKHUDKDGINO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)C(F)F)C(=O)N2CCC(CC2)OC3=NC=C(C=N3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19F2N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-({1-[3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl]piperidin-4-yl}oxy)-5-methoxypyrimidine |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.